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Compound of Interest

Compound Name: (Hexyloxy)acetic acid
CAS No.: 57931-25-6
Cat. No.: B1581730
Get Quote
. J

Executive Summary

(Hexyloxy)acetic acid (CAS: 57931-25-6) represents a critical intermediate in the synthesis of
surfactants, lipophilic drug conjugates, and ether-based metabolites. Its structure—a hexyl
chain linked via an ether oxygen to an acetic acid moiety—presents specific spectroscopic
signatures that distinguish it from isomeric esters or alcohols. This guide provides a rigorous,
self-validating protocol for the structural confirmation of (Hexyloxy)acetic acid, synthesizing
mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR)
data.

Chemical Profile & Physicochemical Properties[1][2]
[31[4][5][6][7]
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Property Data

IUPAC Name 2-(Hexyloxy)acetic acid

CAS Number 57931-25-6

Molecular Formula

Molecular Weight 160.21 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point ~271 °C (Predicted) / 132-142 °C @ 15 Torr
Soluble in organic solvents (DCM, MeOH,

Solubility Toluene); sparingly soluble in water (pH

dependent)

Synthesis Pathway: The Structural Origin

Understanding the synthesis is prerequisite to elucidation, as it dictates the impurity profile

(e.g., unreacted 1-hexanol or chloroacetic acid). The standard preparation involves a

Williamson ether synthesis.

Protocol Overview

o Deprotonation: 1-Hexanol is treated with a strong base (NaH or Na metal) to form sodium

hexoxide.

e SN2 Substitution: Sodium chloroacetate is introduced. The alkoxide attacks the alpha-

carbon, displacing chloride.

 Acidification: The resulting carboxylate salt is acidified (HCI) to yield the free acid.
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Figure 1: Synthetic pathway and potential impurity carryover for (Hexyloxy)acetic acid.

Spectroscopic Elucidation Strategy
Mass Spectrometry (MS)

Method: GC-MS (ElI, 70 eV) or LC-MS (ESI, Negative Mode). Objective: Confirm molecular
weight and fragmentation logic.

e Molecular lon:

o El: Weak

at m/z 160.

o ESI (-): Strong

at m/z 159.

» Key Fragmentation Pathways (EI):
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o Alpha-Cleavage (Ether): Cleavage adjacent to the ether oxygen is the dominant pathway.

[1]
» Loss of the carboxylic acid moiety (
) is less favored than the loss of alkyl fragments, but specific rearrangements occur.

o McLafferty Rearrangement: Not typical for simple ethers, but the long alkyl chain allows for
random H-transfers.

o Diagnostic Fragment:m/z 75 (
analogue) or m/z 85 (
).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) neat liquid. Diagnostic Bands:

Wavenumber (

Functional Group Description
)
Broad, "hump" characteristic of
O-H Stretch 2500-3300 . o
carboxylic acid dimers.
Strong, sharp peak (Carboxylic
C=0 Stretch 1710-1730 ] g PP ( Y
Acid carbonyl).
Strong, sharp peaks (
C-H Stretch 2850-2960
C-H from hexyl chain).
C-O-C Stretch 1100-1150 Strong ether linkage stretch.

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural confirmation. The solvent of choice is
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to observe the acidic proton (if dry) or DMSO-

to prevent exchange broadening.

NMR Analysis (400 MHz,

)

The molecule has distinct "zones": the acidic proton, the ether core, and the hydrophobic tail.

Shift (
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NMR Analysis (100 MHz,

)
Shift (
Carbon Type Assignment
» Ppm)
Ether
o ~68.0 (Most deshielded aliphatic)
(Acid side)
Ether
~72.0
(Hexyl side)
Alkyl Chain 31.8, 29.5, 25.8, 22.7 Internal methylenes.
Terminal 14.1 Methyl group.

Connectivity Logic (2D NMR)

To prove the ether linkage is between the hexyl chain and the acetic acid (and not an ester
isomer like hexyl acetate):

o« HMBC (Heteronuclear Multiple Bond Correlation):
o The singlet protons at

4.10 (

) will show a strong correlation to the Carbonyl carbon (
175) and the Ether carbon of the hexyl side (

72).

o Crucial Proof: Absence of correlation between Hexyl-
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protons and the Carbonyl carbon rules out the ester isomer (Hexyl Acetate), where the
hexyl

would correlate directly to the

Structural Proof
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Figure 2: NMR Correlation map demonstrating the connectivity of the ether linkage.
Quality Control & Impurity Profiling
In a drug development context, purity is paramount.
» Residual 1-Hexanol: Detectable via GC (early eluting) or NMR (Triplet at

3.65 ppm, slightly downfield of the product's ether triplet if unreacted).

e Chloroacetic Acid: Detectable via LC-MS or distinct NMR singlet shift.

» Water Content: Critical for accurate weight/stoichiometry. Detect via Karl Fischer titration.

Conclusion

The structure of (Hexyloxy)acetic acid is unambiguously confirmed by the convergence of:

e MS: Molecular ion m/z 160.
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e |IR: Simultaneous presence of Carboxylic Acid (
) and Ether (
) bands.

 NMR: The diagnostic singlet at
4.10 ppm (2H) in

NMR, which correlates to the carbonyl in HMBC, definitively assigns the structure as an
alkoxy acid rather than an ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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